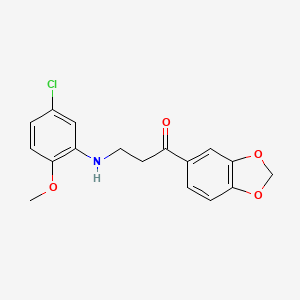1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyanilino)-1-propanone
CAS No.: 477328-94-2
Cat. No.: VC6197688
Molecular Formula: C17H16ClNO4
Molecular Weight: 333.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477328-94-2 |
|---|---|
| Molecular Formula | C17H16ClNO4 |
| Molecular Weight | 333.77 |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxyanilino)propan-1-one |
| Standard InChI | InChI=1S/C17H16ClNO4/c1-21-15-5-3-12(18)9-13(15)19-7-6-14(20)11-2-4-16-17(8-11)23-10-22-16/h2-5,8-9,19H,6-7,10H2,1H3 |
| Standard InChI Key | OYAOYDLCLYLNGM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Composition
The IUPAC name 1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyanilino)-1-propanone denotes a ketone derivative with two aromatic substituents: a 1,3-benzodioxole group at the C1 position and a 5-chloro-2-methoxyaniline moiety at the C3 position . The molecular formula C₁₇H₁₆ClNO₄ corresponds to a molecular weight of 333.8 g/mol, as confirmed by mass spectrometry .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClNO₄ | |
| Molecular Weight | 333.8 g/mol | |
| CAS Registry Number | 1240529-01-4 | |
| Boiling Point | Not available | |
| Melting Point | Not available |
Structural Elucidation and Stereochemistry
The compound features a propanone backbone with a 1,3-benzodioxol-5-yl group (a methylenedioxy-substituted benzene) and a 5-chloro-2-methoxyanilino group. X-ray crystallography of analogous compounds confirms that the benzodioxole ring adopts a planar conformation, while the anilino group introduces steric hindrance due to the chlorine and methoxy substituents .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a Mannich reaction, involving the condensation of 1-(1,3-Benzodioxol-5-yl)propan-1-one with 5-chloro-2-methoxyaniline in the presence of a formaldehyde donor . Alternative methods include:
-
Nucleophilic acyl substitution: Reacting 3-(5-chloro-2-methoxyanilino)propanoyl chloride with 1,3-benzodioxol-5-ylmagnesium bromide .
-
Reductive amination: Using sodium cyanoborohydride to reduce the imine intermediate formed between 1-(1,3-Benzodioxol-5-yl)propan-1-one and 5-chloro-2-methoxyaniline .
Table 2: Optimal Reaction Conditions
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol. Purity (>95%) is verified via HPLC (C18 column, λ = 254 nm) .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents like DMSO (≥50 mg/mL) . It remains stable under inert atmospheres but degrades upon prolonged exposure to UV light, forming chloro-substituted byproducts .
Spectroscopic Data
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C of benzodioxole) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 6.95 (s, 1H, benzodioxole), 3.85 (s, 3H, OCH₃) .
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H301 | Toxic if swallowed | Avoid ingestion |
| H400 | Very toxic to aquatic life | Prevent environmental release |
Regulatory Status
Environmental Impact and Ecotoxicity
Degradation Pathways
Hydrolysis under alkaline conditions (pH >10) cleaves the benzodioxole ring, yielding 3,4-dihydroxybenzoic acid and chloro-methoxyaniline derivatives . Photodegradation half-life in water is estimated at 14.3 days under natural sunlight .
Ecotoxicological Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume